(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the benzofuran family. This compound is characterized by its complex structure, which includes a benzofuran core, a nitrobenzylidene moiety, and a piperazine ring substituted with a hydroxyethyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and acetic anhydride under acidic conditions.
Introduction of the Nitrobenzylidene Group: The nitrobenzylidene moiety is introduced via a condensation reaction between the benzofuran derivative and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide.
Attachment of the Piperazine Ring: The piperazine ring is incorporated through a nucleophilic substitution reaction using 4-(2-hydroxyethyl)piperazine and a suitable leaving group on the benzofuran intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes from hydroxy groups.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups onto the piperazine ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one may exhibit various bioactivities such as antimicrobial, antiviral, or anticancer properties. These activities are often explored through in vitro and in vivo studies.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. For instance, its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitrobenzylidene group could facilitate binding to specific sites, while the piperazine ring might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2-(2-nitrophenyl)benzofuran and 2-(3-nitrophenyl)benzofuran share the benzofuran core but differ in their substituents.
Piperazine Derivatives: Compounds such as 1-(2-hydroxyethyl)piperazine and 4-(2-hydroxyethyl)piperazine have similar piperazine rings but lack the benzofuran structure.
Uniqueness
What sets (Z)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-(3-nitrobenzylidene)benzofuran-3(2H)-one apart is its combination of a benzofuran core with a nitrobenzylidene group and a hydroxyethyl-substituted piperazine ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
(2Z)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O6/c26-11-10-23-6-8-24(9-7-23)14-18-19(27)5-4-17-21(28)20(31-22(17)18)13-15-2-1-3-16(12-15)25(29)30/h1-5,12-13,26-27H,6-11,14H2/b20-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOPXVLKXYGDIK-MOSHPQCFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)[N+](=O)[O-])C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)[N+](=O)[O-])/C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.